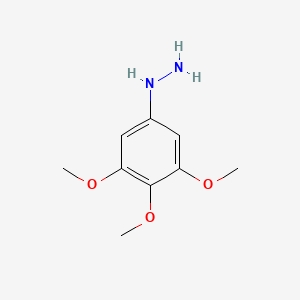

(3,4,5-Trimethoxyphenyl)hydrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3,4,5-trimethoxyphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3/c1-12-7-4-6(11-10)5-8(13-2)9(7)14-3/h4-5,11H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEEDXIVCNOOEAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00539426 | |

| Record name | (3,4,5-Trimethoxyphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00539426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51304-75-7 | |

| Record name | (3,4,5-Trimethoxyphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00539426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Development for 3,4,5 Trimethoxyphenyl Hydrazine

Established Synthetic Routes to (3,4,5-Trimethoxyphenyl)hydrazine

The preparation of this compound relies on well-documented organic reactions. These routes are favored for their efficiency and the accessibility of the starting materials.

Condensation Reactions of Substituted Benzaldehydes with Hydrazine (B178648) Hydrate (B1144303)

One common method for synthesizing hydrazine derivatives involves the condensation reaction between a substituted benzaldehyde (B42025), in this case, 3,4,5-trimethoxybenzaldehyde (B134019), and hydrazine hydrate. mdpi.com This reaction forms a hydrazone intermediate, which can then be further processed to yield the desired hydrazine.

The efficiency of the condensation reaction is highly dependent on the reaction conditions. The choice of solvent is critical, with polar solvents like ethanol (B145695), methanol, or dimethylformamide (DMF) being commonly employed to facilitate the dissolution of the reactants. mdpi.comgoogle.com Temperature control is also crucial; reactions are often carried out under reflux to ensure the reaction proceeds to completion. google.com The stoichiometric ratio of the reactants, specifically the molar ratio of the substituted benzaldehyde to hydrazine hydrate, is another key parameter that is optimized to maximize the yield of the hydrazone intermediate. google.com

| Parameter | Condition | Rationale |

|---|---|---|

| Solvent | Ethanol, Methanol, DMF | Polar solvents aid in dissolving reactants. |

| Temperature | Reflux | Ensures the reaction goes to completion. |

| Stoichiometry | Optimized molar ratios | Maximizes the yield of the product. |

Following the condensation reaction, the crude product is typically purified to remove any unreacted starting materials or byproducts. Recrystallization from a suitable solvent, such as ethanol, is a common and effective method for obtaining a pure product. mdpi.com In cases where recrystallization is insufficient, chromatographic techniques like column chromatography can be employed to achieve a high degree of purity. rsc.org The purified product's structure and purity are often confirmed using analytical methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry. mdpi.com

Reduction of Diazonium Salts Derived from 3,4,5-Trimethoxyaniline (B125895)

An alternative and widely used synthetic route to this compound involves the reduction of a diazonium salt. google.comchemicalbook.com This method starts with the diazotization of 3,4,5-Trimethoxyaniline, followed by a reduction step. google.com

The first step in this pathway is the conversion of 3,4,5-Trimethoxyaniline to its corresponding diazonium salt. google.comgoogle.com This is typically achieved by treating the aniline (B41778) with sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, at low temperatures (usually 0-5 °C) to ensure the stability of the diazonium salt. chemicalbook.comorgsyn.orgprepchem.com

| Reagent | Role | Typical Conditions |

|---|---|---|

| 3,4,5-Trimethoxyaniline | Starting Material | - |

| Sodium Nitrite | Diazotizing Agent | Added as an aqueous solution |

| Hydrochloric Acid / Sulfuric Acid | Acidic Medium | Maintains low pH |

| Temperature | Control Parameter | 0-5 °C |

Alternative and Green Synthetic Approaches

The development of sustainable synthetic methods is a key focus in modern chemistry. For the synthesis of this compound, this includes the exploration of microwave-assisted protocols and biocatalytic approaches to enhance reaction kinetics, improve yields, and reduce the environmental impact.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.govnih.gov This technique utilizes microwave radiation to heat the reaction mixture directly and efficiently, often leading to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.govresearchgate.net

While specific microwave-assisted protocols for the direct synthesis of this compound are not extensively documented in publicly available literature, the principles of MAOS can be applied to established synthetic routes. A common method for preparing arylhydrazines is the reduction of the corresponding diazonium salt. The synthesis of this compound could, therefore, be adapted to a microwave-assisted process. For instance, the diazotization of 3,4,5-trimethoxyaniline followed by a reduction step could be significantly accelerated under microwave irradiation.

Furthermore, microwave assistance has been successfully employed in reactions that utilize phenylhydrazine (B124118) derivatives, such as the Fischer indole (B1671886) synthesis. nih.govnih.govbrieflands.com This reaction, which is a cornerstone for the synthesis of indole-containing compounds, involves the condensation of a phenylhydrazine with a ketone or aldehyde. wikipedia.orgmdpi.comnih.gov The use of microwave irradiation in Fischer indole synthesis has been shown to dramatically reduce reaction times from hours to minutes and improve product yields. nih.govnih.govresearchgate.net This suggests that subsequent reactions involving this compound would also benefit from microwave assistance.

Table 1: Comparison of Conventional and Microwave-Assisted Fischer Indole Synthesis

| Catalyst/Solvent System | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield (%) | Reference |

| ZnCl₂ | Several hours | 10-15 min | >80 | researchgate.net |

| Ionic Liquids | Several hours | 5-10 min | High | brieflands.com |

| Acetic Acid | 2.25 hours (reflux) | Not specified | High | mdpi.com |

This table provides a general comparison and highlights the potential for significant time reduction and high yields with microwave assistance in reactions involving phenylhydrazine derivatives.

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. Enzymes operate under mild conditions of temperature and pH, often in aqueous media, and can exhibit exquisite chemo-, regio-, and stereoselectivity. For the synthesis of arylhydrazines, enzymes such as hydrolases and transaminases present promising opportunities.

The selection of the appropriate biocatalyst is critical for a successful transformation. For the synthesis of this compound, a potential biocatalytic route could involve the enzymatic reduction of a suitable precursor. The design of the reaction system is also crucial to overcome challenges such as substrate or product inhibition and poor solubility of reactants in aqueous media. Biphasic systems, where an organic phase containing the substrate is in contact with an aqueous phase containing the enzyme, can be employed to enhance mass transfer and facilitate product recovery.

The primary advantages of employing biocatalysis in the synthesis of this compound would be a significant improvement in sustainability. This includes the use of renewable resources, milder reaction conditions leading to lower energy consumption, and the generation of less hazardous waste. The high selectivity of enzymes can also lead to higher reaction efficiency by minimizing the formation of byproducts and simplifying purification processes.

Biocatalytic Approaches Utilizing Enzymes (e.g., Hydrolases, Transaminases)

Challenges and Optimization Strategies in this compound Synthesis

Despite the promise of green synthetic approaches, challenges remain in the synthesis of this compound. These include optimizing reaction conditions to maximize yield and purity, and effectively managing the formation of byproducts.

A significant application of this compound is in the Fischer indole synthesis to produce indole derivatives with a 3,4,5-trimethoxyphenyl moiety. A major challenge in this reaction is the potential for the formation of undesired side products. nih.gov The nature of the acid catalyst and the solvent can significantly influence the reaction pathway and the product distribution. nih.govresearchgate.net

For instance, in the Fischer indole synthesis with methoxy-substituted phenylhydrazones, the use of certain acid catalysts can lead to abnormal products where the methoxy (B1213986) group is substituted by a halogen from the acid. nih.gov To minimize such byproducts, careful selection of the catalyst and reaction conditions is essential. The use of milder Brønsted acids or Lewis acids, and non-halogenated solvents can be effective strategies. wikipedia.org

Another strategy to minimize byproducts is to perform the reaction under controlled conditions, such as those offered by continuous flow reactors, which can provide precise control over temperature, pressure, and reaction time, leading to cleaner reactions and higher yields. nih.gov

Table 2: Common Byproducts in Fischer Indole Synthesis and Mitigation Strategies

| Byproduct Type | Formation Cause | Mitigation Strategy | Reference |

| Halogenated Indoles | Reaction with halogenated acid catalysts | Use of non-halogenated acids (e.g., PPA, H₂SO₄) or Lewis acids (e.g., ZnCl₂) | nih.gov |

| Regioisomeric Indoles | Lack of regioselectivity in cyclization | Steric or electronic control through substrate design; careful choice of catalyst | nih.gov |

| Polymeric Materials | Instability of intermediates or products | Milder reaction conditions; shorter reaction times (e.g., via microwave assistance) | nih.gov |

Scalability Considerations for Laboratory and Industrial Production

The transition from a laboratory-scale synthesis of this compound to industrial production necessitates a thorough evaluation of several factors to ensure efficiency, safety, and cost-effectiveness. The primary synthetic route involves the diazotization of 3,4,5-trimethoxyaniline followed by reduction of the resulting diazonium salt.

The classical laboratory synthesis of phenylhydrazines involves the diazotization of an aniline with sodium nitrite in an acidic medium at low temperatures (0-5 °C) to form a diazonium salt. chemicalnote.comorganic-chemistry.org This intermediate is then reduced to the corresponding hydrazine. Common reducing agents for this transformation include stannous chloride (SnCl₂) in concentrated hydrochloric acid or sodium sulfite. google.comjustia.com While effective on a small scale, the use of stannous chloride presents challenges for industrial production due to the cost and the generation of tin-containing waste streams, which require specialized disposal procedures. semanticscholar.org

For industrial-scale production, more economical and environmentally friendly reducing agents are preferred. A proposed method for the synthesis of substituted phenylhydrazines utilizes a catalytic hydrogenation system, formic acid, formates, or formic ether compounds as the reducing agent. google.com This approach boasts high yields, low cost, and reduced waste, making it more amenable to large-scale manufacturing. google.com

Continuous flow synthesis has emerged as a superior alternative to traditional batch processes for the industrial production of substituted phenylhydrazines. justia.compatsnap.com This methodology offers significant advantages, including enhanced safety by minimizing the accumulation of unstable diazonium salt intermediates, improved heat and mass transfer, and greater consistency in product quality. justia.compatsnap.com A continuous flow process typically involves the sequential reaction of an acidic solution of the aniline with a diazotizing agent, followed by a reducing agent in an integrated reactor system. patsnap.com The total reaction time in such a system can be significantly reduced, often to 20 minutes or less. patsnap.com

The table below outlines a general comparison of the different synthetic approaches:

| Method | Scale | Reducing Agent | Key Advantages | Key Challenges |

| Diazotization-Reduction (SnCl₂) | Laboratory | Stannous Chloride | High yield, well-established | Cost, tin waste |

| Diazotization-Reduction (Na₂SO₃) | Laboratory/Pilot | Sodium Sulfite | Lower cost than SnCl₂ | Large volume of inorganic salts |

| Catalytic Hydrogenation | Industrial | H₂/Catalyst | Environmentally friendly, low cost | Catalyst deactivation |

| Continuous Flow Synthesis | Industrial | Various | High safety, efficiency, consistency | Initial equipment investment |

The presence of three electron-donating methoxy groups on the aromatic ring of 3,4,5-trimethoxyaniline can influence the diazotization reaction. Electron-rich anilines can exhibit different reaction kinetics and stability of the corresponding diazonium salts compared to unsubstituted or electron-withdrawing group-substituted anilines. acs.org While the diazotization of donor-substituted anilines can sometimes be slower, the resulting diazonium salts may also be more susceptible to decomposition if not handled under carefully controlled temperature conditions. acs.org

Furthermore, the scalability of the synthesis is impacted by the physical properties of the intermediates. The solubility of the starting aniline, the diazonium salt, and the final hydrazine product in the chosen solvent system is a critical parameter that can affect reaction rates, product purity, and ease of isolation. In a continuous flow setup, maintaining a homogeneous reaction mixture is crucial to prevent blockages and ensure smooth operation.

Reactivity Profiles and Mechanistic Investigations of 3,4,5 Trimethoxyphenyl Hydrazine

Fundamental Reaction Classes

The reactivity of (3,4,5-trimethoxyphenyl)hydrazine can be broadly categorized into oxidation, reduction, and nucleophilic substitution reactions. These transformations are foundational to its application in synthetic organic chemistry.

Oxidation Reactions to Azobenzene Derivatives

The oxidation of hydrazines is a primary method for the synthesis of azo compounds. For this compound, this would involve the formation of a symmetrical azobenzene, 1,2-bis(3,4,5-trimethoxyphenyl)diazene. While direct oxidation of this compound is not extensively detailed in the provided literature, the oxidation of analogous arylhydrazines is well-documented and can be achieved through various methods.

Common oxidizing agents for the conversion of hydrazines to azo compounds include trichloroisocyanuric acid (TCCA), which offers a metal-free and environmentally friendly option. organic-chemistry.org The reaction, typically carried out in a solvent like tetrahydrofuran (B95107) (THF) at room temperature, is known for its high efficiency and broad substrate scope. organic-chemistry.org The proposed mechanism involves an electrophilic addition and elimination process. organic-chemistry.org Other methods include oxidation with reagents like potassium permanganate (B83412) combined with ferrous sulfate, and catalytic oxidation using copper salts in the presence of air. nih.govresearchgate.net Electrochemical methods also present a green alternative for the synthesis of azo compounds from their precursors. nih.gov

The general transformation is depicted below:

2 (3,4,5-(CH₃O)₃C₆H₂-NHNH₂) + [O] → (3,4,5-(CH₃O)₃C₆H₂)N=N(C₆H₂-3,4,5-(OCH₃)₃) + H₂O

The trimethoxy-substituted phenyl rings are expected to be compatible with these oxidative conditions.

Reduction Reactions to Amine Derivatives

The reductive cleavage of the N-N bond in hydrazines is a significant transformation that yields the corresponding amines. In the case of this compound, reduction leads to the formation of 3,4,5-trimethoxyaniline (B125895). This reaction is a key step in synthetic pathways where the hydrazine (B178648) group is used as a precursor to an amino group.

Several reagents are effective for this reduction. A notable method involves the use of aqueous titanium(III) trichloride, which is a commercially available and inexpensive reagent. This reduction proceeds smoothly under a range of pH conditions, from acidic to basic, and is compatible with various functional groups. Other established methods for N-N bond cleavage include the use of samarium(II) iodide, sodium in liquid ammonia (B1221849), or catalytic hydrogenolysis with catalysts such as Raney nickel or platinum dioxide.

The general reaction is as follows:

(3,4,5-(CH₃O)₃C₆H₂-NHNH₂) + [H] → (3,4,5-(CH₃O)₃C₆H₂-NH₂) + NH₃

Nucleophilic Substitution Reactions

This compound, possessing a lone pair of electrons on its terminal nitrogen atom, can act as a nucleophile in substitution reactions. Its nucleophilicity is enhanced by the electron-donating effect of the three methoxy (B1213986) groups on the phenyl ring.

This is particularly evident in nucleophilic aromatic substitution (SNAr) reactions. Hydrazine is known to react with highly electron-deficient aromatic rings, such as 2,4-dinitro-substituted benzenes, by displacing a leaving group like a halide. researchgate.net In such reactions, the hydrazine attacks the carbon atom bearing the leaving group, proceeding through a negatively charged Meisenheimer-type intermediate. researchgate.netmasterorganicchemistry.com The rate of these reactions is significantly accelerated by the presence of strong electron-withdrawing groups positioned ortho and para to the leaving group. masterorganicchemistry.com

The reaction of this compound with an activated aryl halide can be represented as:

(3,4,5-(CH₃O)₃C₆H₂-NHNH₂) + Ar-X → (3,4,5-(CH₃O)₃C₆H₂-NHNH-Ar) + HX (where Ar-X is an electron-deficient aryl halide)

The steric bulk of the trimethoxyphenyl group might influence the reaction rate, but the electronic effects generally favor its role as a potent nucleophile.

Condensation and Cyclization Reactions as a Predominant Reactivity Pathway

A major facet of the chemistry of this compound involves its use in condensation reactions, typically with carbonyl compounds, to form hydrazones. These intermediates are highly valuable as they can undergo a variety of subsequent transformations, including cyclizations to form heterocyclic systems.

Formation of Hydrazones and Subsequent Transformations

This compound readily reacts with aldehydes and ketones to form the corresponding hydrazones. This condensation reaction is a cornerstone of its synthetic utility. For instance, the reaction with 3,4,5-trimethoxybenzaldehyde (B134019) yields a symmetrical hydrazone, while reaction with other aldehydes and ketones produces a diverse range of substituted hydrazones. nih.govnih.gov

These hydrazone-forming reactions are often catalyzed by a small amount of acid. The resulting hydrazones are often stable, crystalline solids. nih.gov The trimethoxyphenyl moiety is frequently incorporated into hydrazone structures in the development of compounds with potential biological activity. mdpi.com

A key feature of these hydrazones is their ability to undergo further reactions. A significant pathway is their cyclization to form various heterocyclic compounds. For example, (E)-N-substituted-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinecarbonothioyl)hydrazinecarbothioamides, formed from a trimethoxybenzylidene hydrazone precursor, can be cyclized by heating in ethanol (B145695) to produce 1,3,4-thiadiazole (B1197879) derivatives. mdpi.com

Table 1: Examples of Hydrazone Formation with Trimethoxyphenyl Moiety

| Hydrazine Reactant | Aldehyde/Ketone Reactant | Product Type | Subsequent Transformation Example |

| 2,4-Dinitrophenylhydrazine (B122626) | 3,4,5-Trimethoxybenzaldehyde | Substituted Hydrazone nih.gov | - |

| Hydrazine Hydrate (B1144303) | 2-Methyl-6-(3,4,5-trimethoxyphenyl)nicotinoyl precursor | Nicotinohydrazide nih.gov | Condensation with benzaldehydes nih.gov |

| 3,4,5-Trimethoxybenzylidenethiocarbonohydrazide | Substituted Isothiocyanates | Hydrazinecarbothioamides mdpi.com | Cyclization to Thiadiazoles mdpi.com |

Intramolecular Cyclization Efficiency and Influencing Electronic and Steric Factors

The efficiency of intramolecular cyclization reactions involving the this compound scaffold is governed by both electronic and steric factors. The three methoxy groups on the phenyl ring play a crucial role in this regard.

Electronic Factors: The methoxy groups are strong electron-donating groups through resonance, which increases the electron density of the aromatic ring. This can influence the reactivity of the ring in cyclization reactions that involve electrophilic attack on the phenyl ring, such as Friedel-Crafts type reactions.

Steric Factors: The presence of three methoxy groups, particularly the two at the ortho positions (positions 3 and 5), introduces significant steric hindrance. This steric bulk can influence the conformation of the molecule and the transition states of cyclization reactions. X-ray crystallography studies on derivatives have shown that the methoxy groups are often not coplanar with the benzene (B151609) ring to minimize steric strain. nih.govnih.gov For example, in 1-(2,4-dinitrophenyl)-2-[(E)-(3,4,5-trimethoxybenzylidene)]hydrazine, the two meta-methoxy groups are nearly co-planar with the ring, while the para-methoxy group is twisted out of the plane. nih.gov This preferred conformation can impact the ability of the molecule to achieve the necessary geometry for intramolecular cyclization, potentially affecting reaction rates and product yields.

Mechanistic Elucidation of Reactions Involving this compound

The elucidation of reaction mechanisms is fundamental to understanding the reactivity and predicting the products of chemical transformations. For this compound, a comprehensive mechanistic understanding is crucial for its application in synthetic chemistry. This involves a combination of kinetic studies, the detection and characterization of transient intermediates, and an analysis of the structural features that influence the reaction pathways.

Kinetic Analysis Methodologies

Kinetic analysis provides quantitative insights into reaction rates, allowing for the determination of the reaction order, rate constants, and the influence of various parameters such as reactant concentration, temperature, and catalysts. For reactions involving substituted hydrazines like this compound, several methodologies are employed to unravel the mechanistic details.

Spectrophotometry is a commonly utilized technique for kinetic analysis, particularly for reactions that involve a change in the electronic absorption spectrum of the reactants or products. researchgate.netasianpubs.org For instance, the reaction progress can be monitored by measuring the change in absorbance at a specific wavelength over time. researchgate.netasianpubs.org This data can then be used to determine the rate law of the reaction. The fixed-time method is a specific application of spectrophotometry where the absorbance is measured at a predetermined time point for different initial concentrations of reactants. researchgate.netasianpubs.org

In the study of oxidation reactions of phenylhydrazines, kinetic methods have been instrumental. For example, the kinetics of the oxidation of phenylhydrazine (B124118) by various oxidizing agents have been investigated to determine the role of complex formation and the reactivity of these complexes. Such studies often involve varying the concentrations of the reactants, acid, and other species in the reaction medium to understand their effect on the reaction rate. The data obtained from these experiments can be used to propose a rate equation that is consistent with the experimental observations.

A summary of typical kinetic parameters determined in studies of substituted hydrazine reactions is presented in Table 1.

| Kinetic Parameter | Description | Typical Method of Determination |

| Rate Constant (k) | A proportionality constant that relates the rate of a reaction to the concentrations of the reactants. | Determined from the integrated rate law or the initial rates method. |

| Reaction Order | The exponent to which the concentration of a species is raised in a rate law. | Determined by varying the concentration of one reactant while keeping others constant. |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Determined from the Arrhenius plot, which is a plot of the natural logarithm of the rate constant versus the inverse of the temperature. |

| Pre-exponential Factor (A) | A constant in the Arrhenius equation that is related to the frequency of collisions between reacting molecules. | Determined from the intercept of the Arrhenius plot. |

It is important to note that the reaction kinetics of this compound itself are not extensively documented in the literature. However, the methodologies described for other substituted hydrazines provide a robust framework for any future kinetic investigations of this compound.

Intermediate Trapping and Characterization Techniques

In many reactions of hydrazines, short-lived intermediates are formed that are not easily isolated. The trapping and characterization of these intermediates are crucial for confirming a proposed reaction mechanism. Various techniques can be employed for this purpose.

Spin trapping is a powerful method for detecting and identifying transient free radical intermediates. nih.gov In this technique, a "spin trap," such as α-phenyl-t-butylnitrone, reacts with the unstable radical to form a more stable radical adduct that can be detected and characterized by electron spin resonance (ESR) spectroscopy. nih.gov This method has been successfully used to identify the hydrazine radical as an intermediate in the microsomal metabolism of hydrazine. nih.gov

In the context of enzymatic reactions, such as those involving nitrogenase, intermediates of hydrazine reduction have been trapped and characterized. acs.orgacs.orgnih.gov By using modified enzymes and freeze-quenching techniques, it is possible to trap substrate-derived species bound to the enzyme's active site. acs.orgacs.orgnih.gov The trapped intermediates can then be studied using advanced spectroscopic techniques like electron paramagnetic resonance (EPR) and electron nuclear double resonance (ENDOR) spectroscopy to gain insights into their electronic structure and binding mode. acs.org

For non-radical intermediates, such as those formed in condensation reactions, spectroscopic methods are invaluable for their characterization. mdpi.comresearchgate.netnih.govresearchgate.netsaudijournals.com While direct observation of a transient intermediate can be challenging, in some cases, it is possible to isolate stable adducts or derivatives of the intermediate. youtube.com The structure of these trapped species can then be elucidated using a combination of techniques, as summarized in Table 2.

| Spectroscopic Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Provides information about the functional groups present in the molecule. The appearance or disappearance of characteristic bands (e.g., C=N, N-H) can indicate the formation of an intermediate. researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the structure and connectivity of atoms in a molecule. 1H and 13C NMR are commonly used. mdpi.com |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern of a molecule, which can help in its identification. nih.gov |

| UV-Visible (UV-Vis) Spectroscopy | Provides information about the electronic transitions in a molecule. The formation of a colored intermediate can be detected and monitored using this technique. mdpi.com |

These techniques, often used in combination, provide a powerful arsenal (B13267) for the mechanistic chemist to identify and characterize the fleeting species that dictate the course of a chemical reaction involving this compound.

Role of the Trimethoxyphenyl Group in Stabilizing Transition States

The 3,4,5-trimethoxyphenyl group can significantly influence the reactivity of the hydrazine moiety through a combination of electronic and steric effects. These effects can play a crucial role in stabilizing or destabilizing the transition states of reactions, thereby affecting the reaction rates and pathways.

Electronic Effects: The three methoxy groups on the phenyl ring are electron-donating groups due to the resonance effect, which can increase the electron density on the hydrazine nitrogen atoms. This increased nucleophilicity can enhance the rate of reactions where the hydrazine acts as a nucleophile. Conversely, in reactions involving the formation of a positive charge on the phenyl ring in the transition state, the electron-donating nature of the methoxy groups would be stabilizing. The methoxy group is a prevalent substituent in many drugs, where it can influence ligand-target binding and physicochemical properties. nih.gov

Steric Effects: The presence of three methoxy groups, particularly those at the 3- and 5-positions, introduces steric bulk around the hydrazine functionality. This steric hindrance can influence the approach of reactants and may favor certain reaction pathways over others. In some cases, steric effects can lead to a retardation of the reaction rate. researchgate.net However, the specific impact of the steric bulk of the trimethoxyphenyl group on the transition state will depend on the geometry of the transition state itself.

While computational studies on the specific role of the trimethoxyphenyl group in stabilizing transition states of this compound reactions are not widely available, theoretical methods such as density functional theory (DFT) can be employed to model the transition states of various reactions and to quantify the electronic and steric contributions of the substituents. rsc.org Such studies on related systems have provided valuable insights into the factors governing reactivity. researchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques for 3,4,5 Trimethoxyphenyl Hydrazine and Its Adducts

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of (3,4,5-Trimethoxyphenyl)hydrazine and its adducts. ¹H and ¹³C NMR spectra provide critical information about the chemical environment of each proton and carbon atom in the molecule.

In the ¹H NMR spectrum of a this compound derivative, the aromatic protons on the trimethoxyphenyl ring typically appear as a characteristic singlet due to their chemical equivalence, usually in the range of δ 6.0-7.0 ppm. The methoxy (B1213986) groups (OCH₃) give rise to intense singlets, with the para-methoxy protons appearing at a slightly different chemical shift than the two equivalent meta-methoxy protons. For instance, in related benzohydrazide (B10538) structures, methoxy protons are observed around δ 3.8-3.9 ppm. researchgate.netresearchgate.net The protons of the hydrazine (B178648) moiety (-NH-NH₂) exhibit signals that can vary in chemical shift and may be broad due to quadrupole effects and chemical exchange.

The ¹³C NMR spectrum provides complementary data. The carbon atoms of the trimethoxyphenyl ring show distinct resonances. The carbon attached to the hydrazine group (C1) and the carbons bearing the methoxy groups (C3, C4, C5) are readily identified. The signals for the methoxy carbons typically appear in the upfield region of the aromatic spectrum, around δ 55-61 ppm. mdpi.com

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound Derivatives Data compiled from analogous structures.

| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic C-H (Ring) | 6.0 - 7.0 (singlet, 2H) | 95 - 110 |

| para-OCH₃ | ~3.85 (singlet, 3H) | ~60 |

| meta-OCH₃ | ~3.90 (singlet, 6H) | ~56 |

| Ar-C -NH | N/A | 125 - 135 |

| C -OCH₃ | N/A | 140 - 155 |

| -NH / -NH₂ | Variable, often broad | N/A |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and analyzing the bonding within this compound.

The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the hydrazine group typically appear as one or two sharp bands in the 3200-3400 cm⁻¹ region. researchgate.net The N-N stretching vibration is often weak in the IR spectrum but can be observed, with reported values for hydrazine itself around 1077-1119 cm⁻¹. researchgate.netresearchgate.net Strong absorptions corresponding to the C-H stretching of the aromatic ring and methoxy groups are found between 2800-3100 cm⁻¹. mdpi.com The aromatic C=C stretching vibrations give rise to bands in the 1500-1600 cm⁻¹ region, and strong C-O stretching bands for the methoxy groups are prominent around 1250 cm⁻¹ and 1030 cm⁻¹. mdpi.com

Raman spectroscopy provides complementary information. While N-H stretching modes are also visible, the symmetric vibrations, such as the aromatic ring breathing mode and the N-N stretch, often produce stronger signals in Raman than in IR spectra. nih.govresearchgate.net

Table 2: Key Vibrational Modes for this compound Data based on hydrazine and substituted aromatic compounds. mdpi.comresearchgate.netresearchgate.netnist.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Type |

| N-H Stretch | 3200 - 3400 | IR, Raman |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch (-OCH₃) | 2830 - 2980 | IR, Raman |

| Aromatic C=C Stretch | 1500 - 1600 | IR, Raman |

| N-H Bend | 1580 - 1650 | IR |

| C-O Stretch (Aryl Ether) | 1200 - 1275 (asymmetric), 1020-1075 (symmetric) | IR |

| N-N Stretch | ~1100 | IR, Raman |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns. In electron ionization (EI-MS), the molecule is ionized to produce a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (212.25 g/mol for C₁₀H₁₆N₂O₃). alfa-chemistry.com

The fragmentation of the molecular ion provides valuable structural information. chemguide.co.uk For this compound, a primary fragmentation pathway would involve the cleavage of the C-N bond to form a highly stable 3,4,5-trimethoxybenzyl cation. Subsequent fragmentations often involve the sequential loss of neutral molecules like methyl radicals (•CH₃) or formaldehyde (B43269) (CH₂O) from the methoxy groups.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Formula |

| 212 | [M]⁺• (Molecular Ion) | [C₁₀H₁₆N₂O₃]⁺• |

| 197 | [M - CH₃]⁺ | [C₉H₁₃N₂O₃]⁺ |

| 181 | [M - NH₂NH]⁺ or [3,4,5-trimethoxybenzyl cation] | [C₁₀H₁₃O₃]⁺ |

| 166 | [181 - CH₃]⁺ | [C₉H₁₀O₃]⁺ |

| 151 | [166 - CH₃]⁺ or [181 - CH₂O] | [C₈H₇O₃]⁺ |

High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the parent ion and its fragments with high accuracy, further confirming the proposed structures. rsc.org

X-ray Crystallography for Solid-State Structure and Conformation Analysis

Single-crystal X-ray crystallography provides the most definitive structural information for a compound in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, revealing the three-dimensional arrangement of atoms in the crystal lattice.

For an adduct such as 1-(2,4-Dinitrophenyl)-2-[(E)-(3,4,5-trimethoxybenzylidene)]hydrazine, crystallographic analysis has shown that the molecule is not entirely planar. researchgate.netnih.gov The dihedral angle between the two substituted benzene (B151609) rings is a key parameter. nih.gov The analysis also reveals the orientation of the methoxy groups relative to the benzene ring; typically, meta-methoxy groups tend to be coplanar with the ring, while the para-methoxy group may be oriented out of the plane. nih.gov

Crucially, X-ray crystallography elucidates intermolecular interactions that stabilize the crystal packing, such as hydrogen bonds (e.g., N-H···O) and π-π stacking interactions between aromatic rings. researchgate.net

Table 4: Selected Crystallographic Data for 1-(2,4-Dinitrophenyl)-2-[(E)-(3,4,5-trimethoxybenzylidene)]hydrazine Data from Acta Cryst. (2014). E70, o188–o189. researchgate.netnih.gov

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 7.4724 (4) |

| b (Å) | 14.3106 (7) |

| c (Å) | 16.1549 (7) |

| Dihedral Angle (between rings) | 5.50 (11)° |

| Intramolecular H-bond | N-H···O |

| Intermolecular Interaction | π-π stacking, C-H···O |

Chromatographic Techniques for Purification and Advanced Characterization (e.g., HPLC, Silica (B1680970) Gel Chromatography)

Chromatographic techniques are indispensable for the purification, separation, and analytical assessment of this compound and its adducts.

Silica Gel Chromatography: Flash column chromatography using silica gel is a standard and effective method for the purification of moderately polar organic compounds like hydrazines and their derivatives. scharlab.com A solvent system, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane), is chosen to achieve optimal separation of the desired product from starting materials and by-products. The polarity of the eluent is gradually increased to elute compounds with increasing polarity from the column.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for both analytical and preparative purposes. For a compound like this compound, reversed-phase HPLC (RP-HPLC) is commonly employed. sielc.com In this mode, a non-polar stationary phase (e.g., octadecylsilyl silica gel, C18) is used with a polar mobile phase. windows.net A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid (e.g., formic acid or phosphoric acid) to improve peak shape. sielc.comnih.gov The retention time of the compound is a characteristic property under specific conditions, and the peak area can be used for quantification. Coupling HPLC with a mass spectrometer (HPLC-MS) provides a powerful tool for simultaneous separation and identification of components in a mixture. nih.gov

Table 5: Common Chromatographic Methods for this compound

| Technique | Stationary Phase | Typical Mobile Phase | Purpose |

| Silica Gel Chromatography | Silica Gel (230-400 mesh) scharlab.com | Hexane/Ethyl Acetate gradient | Purification |

| Reversed-Phase HPLC | C18 (Octadecylsilyl silica) windows.net | Acetonitrile/Water with 0.1% Formic Acid nih.gov | Purity analysis, Quantification, Preparative separation |

| Thin Layer Chromatography (TLC) | Silica gel plates | Hexane/Ethyl Acetate | Reaction monitoring, Fraction analysis |

Computational Chemistry and Theoretical Modeling of 3,4,5 Trimethoxyphenyl Hydrazine

Density Functional Theory (DFT) for Electronic Structure and Stability Prediction

No specific DFT studies on (3,4,5-Trimethoxyphenyl)hydrazine were identified in the available literature. However, DFT has been extensively used to study related trimethoxyphenyl derivatives, providing insights into their electronic properties.

Prediction of Frontier Molecular Orbital (HOMO-LUMO) Gaps and Reactivity Descriptors

Direct calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resultant energy gap for this compound, are not documented in the reviewed literature. For related compounds, such as benzylidene-hydrazinecarbodithioate derivatives containing a trimethoxyphenyl group, DFT calculations have been performed. For instance, a study on a Schiff base with a 2,4,5-trimethoxyphenyl moiety reported a HOMO-LUMO energy gap that suggests high chemical reactivity and polarizability plos.org. Such studies typically use the B3LYP functional with a basis set like 6-31+G(d,p) to compute these values plos.org. The HOMO-LUMO gap is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule plos.org.

Table 1: Illustrative Reactivity Descriptors for a Related Trimethoxyphenyl Derivative

| Parameter | Value (Illustrative) | Significance |

| EHOMO | -0.26751 eV | Electron-donating ability |

| ELUMO | -0.18094 eV | Electron-accepting ability |

| Energy Gap (ΔE) | -0.08657 eV | Chemical reactivity and polarizability |

| Note: This data is for Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate and is provided for illustrative purposes only. plos.org |

Validation of Transition States in Proposed Reaction Pathways

There is no available research that specifically validates the transition states in reaction pathways involving this compound using DFT. Theoretical studies on other hydrazine (B178648) derivatives have utilized DFT to locate transition states for processes like isomerization, which helps in understanding reaction mechanisms and energy barriers mdpi.com. This type of analysis would be crucial for predicting the reactivity of this compound in reactions such as the Fischer indole (B1671886) synthesis or other cyclization reactions.

Molecular Dynamics (MD) Simulations for Solvation Effects and Reaction Condition Optimization

Molecular dynamics simulations specifically for this compound to study solvation effects or to optimize reaction conditions have not been reported. MD simulations are more commonly applied to larger systems, such as protein-ligand complexes, to understand binding stability and dynamics. For example, MD simulations have been used to study the interaction of fluorinated pyrazoline derivatives with biological targets, assessing the stability of hydrogen bonds and other interactions over time nih.gov. A similar approach could, in principle, be applied to understand how this compound interacts with solvent molecules, which could influence its reactivity and the stability of its conformers.

Theoretical Prediction of Reaction Pathways and Chemo/Regioselectivity

While this compound is a reactant in various syntheses, such as the formation of pyrazole (B372694) derivatives, specific theoretical predictions for its reaction pathways and chemo/regioselectivity are not found in the literature plos.org. The prediction of retrosynthetic pathways is an active area of research, often employing transformer-based models and hyper-graph exploration strategies, but these are general tools and have not been specifically applied to create a detailed reaction map for this particular hydrazine nih.gov.

Integration of Computational Approaches in the Rational Design of this compound-Based Compounds

The rational design of compounds based on the this compound scaffold is evident in numerous studies. For instance, it has been used to synthesize pyrazole analogues of combretastatin (B1194345) A-4 with potent antiproliferative activity plos.org. Molecular docking, a computational technique, is frequently employed in these studies to predict the binding modes of the designed molecules with their biological targets, such as tubulin nih.gov. These efforts demonstrate the integration of computational chemistry in the development of new therapeutic agents derived from this compound, even though a foundational computational analysis of the starting hydrazine itself is not explicitly detailed.

Applications of 3,4,5 Trimethoxyphenyl Hydrazine As a Synthetic Building Block and Precursor

Intermediate in the Synthesis of Diverse Organic Compounds

(3,4,5-Trimethoxyphenyl)hydrazine serves as a crucial intermediate in the synthesis of numerous organic compounds. Its reactive hydrazine (B178648) group readily participates in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form hydrazones. These hydrazone derivatives are stable intermediates that can be further modified to generate a variety of biologically active molecules and functional materials. The trimethoxyphenyl group in the structure often enhances the lipophilicity of the resulting compounds, which can improve their membrane permeability and bioavailability.

Precursor for Heterocyclic Compound Synthesis

The reactivity of this compound makes it an excellent precursor for the synthesis of a diverse range of heterocyclic compounds. The hydrazine functionality is key to the formation of various five- and six-membered rings containing nitrogen atoms.

Synthesis of Pyrazoles (e.g., via reactions with β-diketones or β-ketoesters)

One of the most well-established applications of hydrazines is in the synthesis of pyrazoles, a class of five-membered aromatic heterocycles with two adjacent nitrogen atoms. The Knorr pyrazole (B372694) synthesis, a classic method, involves the reaction of a hydrazine with a 1,3-dicarbonyl compound, such as a β-diketone or a β-ketoester. clockss.orgyoutube.comjk-sci.com In this reaction, this compound acts as the hydrazine component. The reaction typically proceeds through the formation of an initial imine, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring. youtube.com For instance, the reaction of this compound with a chalcone (B49325) can lead to the formation of dihydropyrazole derivatives. researchgate.net

Table 1: Examples of Pyrazole Synthesis

| Reactant 1 | Reactant 2 | Product Class |

|---|---|---|

| This compound | β-Diketone | 1-(3,4,5-Trimethoxyphenyl)pyrazole |

| This compound | β-Ketoester | 1-(3,4,5-Trimethoxyphenyl)pyrazolone |

| This compound | Chalcone | 1-(3,4,5-Trimethoxyphenyl)dihydropyrazole researchgate.net |

Synthesis of Triazines

This compound is also a precursor in the synthesis of triazines, which are six-membered heterocyclic rings containing three nitrogen atoms. globalscitechocean.com There are three isomers of triazine (1,2,3-, 1,2,4-, and 1,3,5-triazine), and hydrazine derivatives are particularly useful for constructing the 1,2,4-triazine (B1199460) and 1,3,5-triazine (B166579) skeletons. globalscitechocean.compnrjournal.com For example, 3-hydrazino-5-phenyl-1,2,4-triazines have been synthesized and evaluated for their biological activities. nih.gov The synthesis often involves the condensation of the hydrazine with other building blocks that provide the remaining carbon and nitrogen atoms for the triazine ring. In some synthetic routes, (3,4,5-trimethoxybenzoic acid)hydrazide, a derivative of this compound, is used to introduce the trimethoxyphenyl moiety into the final triazine structure. tandfonline.com

Synthesis of Oxadiazoles (B1248032) and Related Derivatives

Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. This compound, often in the form of its corresponding hydrazide (3,4,5-trimethoxybenzohydrazide), is a key starting material for the synthesis of 1,3,4-oxadiazoles. nih.govnih.gov A common method involves the cyclization of a diacylhydrazine intermediate, which can be formed from the reaction of the hydrazide with a carboxylic acid or its derivative. nih.gov Dehydrating agents like phosphorus oxychloride are frequently used to facilitate this cyclization. nih.gov Another approach involves the reaction of the hydrazide with carbon disulfide in a basic medium to form a 1,3,4-oxadiazole-2-thiol (B52307) derivative. chemicalbook.comajol.infonih.gov

Table 2: Synthesis of 1,3,4-Oxadiazole (B1194373) Derivatives

| Reactant 1 | Reactant 2 | Product Class |

|---|---|---|

| 3,4,5-Trimethoxybenzohydrazide | Carboxylic Acid/Acid Chloride | 2,5-Disubstituted-1,3,4-oxadiazole nih.gov |

| 3,4,5-Trimethoxybenzohydrazide | Carbon Disulfide | 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol chemicalbook.comajol.infonih.gov |

Certain 1,3,4-oxadiazole derivatives synthesized from this compound precursors have been found to exhibit fluorescent properties. tandfonline.com This fluorescence arises from the extended π-conjugated system of the heterocyclic ring and the attached aromatic groups. The specific substituents on the oxadiazole and the trimethoxyphenyl rings can influence the wavelength and intensity of the fluorescence, making these compounds potentially useful in materials science and as fluorescent probes.

Synthesis of Thiosemicarbazides

Thiosemicarbazides are compounds containing the structural motif R1R2N-NR3-C(=S)-NR4R5 and are valuable intermediates in the synthesis of various heterocyclic compounds, including thiazoles, triazoles, and thiadiazoles. irjmets.comresearchgate.net this compound can be converted into its corresponding thiosemicarbazide (B42300) derivative through reaction with an appropriate isothiocyanate. nih.govnih.gov The resulting thiosemicarbazide can then undergo further cyclization reactions to yield a variety of heterocyclic systems. For example, hydrazinecarbothioamides, a type of thiosemicarbazide, have been synthesized from 3,4,5-trimethoxybenzylidenethiocarbonohydrazide. mdpi.com

Synthesis of Triazolo[4,5-b]pyridines

The synthesis of fused heterocyclic ring systems such as triazolopyridines is a well-established area of organic chemistry. Numerous synthetic strategies exist for the construction of the triazolo[1,5-a]pyrimidine, pyrazolo[3,4-b]pyridine, and triazolo[4′,5′:4,5]furo[2,3-c]pyridine scaffolds. These methods often involve the cyclization of substituted hydrazines with appropriate precursors. For instance, the synthesis of 7-substituted-5-phenyl- nih.govmdpi.comnih.govtriazolo[1,5-a]pyrimidines has been reported, highlighting the utility of substituted hydrazines in forming such fused systems nih.govresearchgate.netnih.gov. Similarly, the synthesis of 1H-pyrazolo[3,4-b]pyridines has been reviewed, indicating various synthetic routes starting from hydrazine derivatives mdpi.com.

However, a specific, documented synthetic pathway for triazolo[4,5-b]pyridines that employs this compound as a key starting material could not be identified in the surveyed literature. General methods for hydrazine synthesis and their subsequent reactions to form heterocyclic compounds are known, but a direct application to this particular target is not described benthamscience.comorganic-chemistry.org. This suggests that while the reaction may be chemically plausible, it is not a commonly reported or perhaps a successfully achieved transformation in the published literature.

Derivatization Strategies and Exploration of Analogues of 3,4,5 Trimethoxyphenyl Hydrazine

Design Principles for Structural Diversification

Structural diversification of the (3,4,5-trimethoxyphenyl)hydrazine scaffold is achieved through various synthetic strategies. These approaches aim to introduce new ring systems and functional groups to modulate the molecule's properties.

A primary strategy for structural diversification involves the cyclization of this compound or its derivatives to form various heterocyclic systems. Pyrazoles and oxadiazoles (B1248032) are prominent examples of scaffolds that have been explored.

Pyrazoles: Pyrazole (B372694) rings can be synthesized through the condensation reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. mdpi.com For instance, the reaction of a hydrazine (B178648) with a chalcone (B49325) (an α,β-unsaturated ketone) leads to the formation of a pyrazole ring system. researchgate.net This approach allows for the incorporation of the (3,4,5-trimethoxyphenyl) moiety into a new heterocyclic framework. The synthesis of 1,3,5-substituted pyrazoles can be achieved by reacting hydrazine derivatives with substituted acetylacetone. mdpi.com Another method involves the reaction of hydrazines with β-functional nitriles to yield 5-aminopyrazoles. clockss.org

Oxadiazoles: The 1,3,4-oxadiazole (B1194373) scaffold is another common target in derivatization. These are typically synthesized from a hydrazide precursor, which can be prepared from this compound. tandfonline.comjchemrev.com One common method involves the cyclization of an acyl hydrazide with carbon disulfide in a basic solution to form a 5-substituted-1,3,4-oxadiazole-2-thiol. jchemrev.com Alternatively, oxidative cyclization of N-acyl hydrazones can yield 2,5-disubstituted 1,3,4-oxadiazoles. jchemrev.com These reactions provide a versatile platform for creating a library of oxadiazole derivatives bearing the 3,4,5-trimethoxyphenyl group. tandfonline.comnih.gov

| Heterocyclic Scaffold | General Synthetic Precursors | Reference |

| Pyrazole | Hydrazine, Chalcones, 1,3-Diketones | mdpi.comresearchgate.net |

| 1,3,4-Oxadiazole | Acyl hydrazide, Carbon disulfide, N-acyl hydrazones | tandfonline.comjchemrev.com |

The introduction of various functional groups onto the parent scaffold or its derivatives is a crucial aspect of lead optimization. These groups can influence the electronic, steric, and lipophilic properties of the molecule, thereby affecting its biological activity.

Halogens: The incorporation of halogen atoms, such as chlorine and bromine, is a common strategy. For example, derivatives of 1,3,4-oxadiazole have been synthesized incorporating a dichloro-s-triazine moiety. tandfonline.com In other studies, phenacyl bromides have been used to introduce a bromo-substituted phenacyl group onto an oxadiazole ring. nih.gov The synthesis of N-aryl imidazolone (B8795221) derivatives from an oxazolone (B7731731) precursor has also been explored, with aryl groups bearing halogen substituents. nih.gov

Methoxy (B1213986) Groups: The 3,4,5-trimethoxyphenyl moiety itself is characterized by the presence of three methoxy groups. Further modulation of methoxy substitution patterns on other parts of the molecule is also a viable strategy. Research on chalcone-based inhibitors has explored the impact of varying the number and position of methoxy groups on biological activity. nih.gov

Other Functional Groups: A wide array of other functional groups has been introduced to create diverse analogues. These include morpholino, phenyl ureido, and phenyl thioureido groups attached to a triazine ring, which is itself linked to a 1,3,4-oxadiazole core. tandfonline.com

Methodologies for Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are essential for understanding how chemical structure influences biological activity. These studies involve a systematic process of synthesizing and testing derivatives to identify key structural features responsible for the desired pharmacological effects.

In vitro screening is the first step in evaluating the biological activity of newly synthesized derivatives. A variety of assays are employed depending on the therapeutic target.

Cell-Based Assays: Cell-based assays are widely used to assess the effects of compounds on cellular processes. For instance, the cytotoxic effects of novel trimethoxyphenyl-based analogues have been evaluated using the HepG2 human liver cancer cell line. nih.gov The National Cancer Institute (NCI) has developed a screening program that utilizes 60 different human tumor cell lines to evaluate the antiproliferative activity of compounds. nih.govnih.gov

Enzyme Inhibition Assays: If the target is a specific enzyme, enzyme inhibition assays are performed. For example, the inhibitory activity of hydrazide-hydrazone derivatives against laccase from Trametes versicolor has been studied to determine their inhibition constants (Kᵢ). mdpi.com

Receptor Binding Assays: To investigate interactions with specific receptors, binding assays are conducted. The interaction of a trimethoxyphenyl tetrahydropyrimidine (B8763341) analogue with calf thymus DNA (ctDNA) was studied using techniques like spectrofluorimetry and UV-vis spectrophotometry to confirm its mechanism of action as a DNA intercalator. rsc.org

| Assay Type | Example | Purpose |

| Cell-based cytotoxicity assay | HepG2 cell line | To determine the concentration of a compound that inhibits cell growth by 50% (IC50). |

| NCI-60 cell line screen | Panel of 60 human cancer cell lines | To evaluate broad-spectrum anticancer activity. |

| Enzyme inhibition assay | Laccase inhibition | To measure the potency of a compound in inhibiting a specific enzyme. |

| DNA binding studies | ctDNA interaction | To confirm the mechanism of action for DNA-targeting compounds. |

SAR studies aim to establish a clear link between the structural modifications of a compound and its biological activity.

For example, in a series of thiadiazole analogues derived from 3,4,5-trimethoxybenzylidene-hydrazinecarbothioamides, it was found that the cyclized thiadiazoles were generally more potent as anti-apoptotic agents than their open-chain precursors. mdpi.com In another study of hydrazide-hydrazones as laccase inhibitors, a slim salicylic (B10762653) aldehyde framework was found to be crucial for the stabilization of the molecules within the enzyme's active site. mdpi.com Furthermore, the presence of bulky substituents like tert-butyl groups influenced the type of inhibition observed. mdpi.com In a series of 4-(3,4,5-trimethoxyphenyl)thiazole-pyrimidine derivatives, those containing a substituted piperazine (B1678402) moiety showed the best antiproliferative activity. nih.gov

Computational methods play an increasingly important role in the design of new derivatives and the prediction of their biological activity.

Molecular Docking: This technique is used to predict the binding mode of a ligand within the active site of a target protein. Molecular docking studies have been employed to investigate the binding of hydrazone derivatives to the dihydrofolate reductase (DHFR) protein from Staphylococcus aureus. ekb.eg Similarly, docking has been used to study the interaction of thiadiazole derivatives with the active site of caspase-3. mdpi.com

Pharmacophore Modeling and Virtual Screening: Computational approaches can be used to design libraries of virtual compounds and screen them for potential activity before synthesis. This was demonstrated in a study where a library of dihydropyrimidinone derivatives was designed and screened computationally before the most promising candidates were synthesized and tested. elsevierpure.com

Molecular Dynamics Simulations: These simulations provide insights into the dynamic behavior of a ligand-protein complex over time. A study on a trimethoxyphenyl tetrahydropyrimidine analogue used molecular dynamics simulations to assess the stability of its complex with DNA. rsc.org

| Computational Method | Application | Reference |

| Molecular Docking | Predicting binding modes of ligands in protein active sites. | mdpi.comekb.eg |

| Virtual Screening | In silico screening of compound libraries to prioritize candidates for synthesis. | elsevierpure.com |

| Molecular Dynamics | Simulating the dynamic interactions between a ligand and its target. | rsc.org |

Comparison with Structurally Similar Hydrazine Compounds and Analogues

This compound is a member of the substituted phenylhydrazine (B124118) family, a class of compounds widely utilized in organic synthesis. Its reactivity is primarily centered around the hydrazine moiety (-NHNH₂), which serves as a potent nucleophile. A common derivatization strategy involves the reaction with aldehydes and ketones to form the corresponding phenylhydrazones. ncert.nic.in This reaction is a classic addition/elimination mechanism where the nucleophilic hydrazine attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule to yield the hydrazone. researchgate.net

These hydrazone intermediates are often not the final target but are crucial for subsequent transformations. The most notable of these is the Fischer indole (B1671886) synthesis, a robust method for creating the indole heterocyclic system by treating a phenylhydrazone with an acid catalyst. wikipedia.org The reaction proceeds through the formation of the phenylhydrazone, which then isomerizes to an enamine. mdpi.com This is followed by a proton-catalyzed nih.govnih.gov-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia (B1221849) to form the aromatic indole ring. wikipedia.orgmdpi.com The choice of acid catalyst, which can be a Brønsted acid (like HCl, H₂SO₄) or a Lewis acid (like ZnCl₂, BF₃), is critical for the success of the reaction. wikipedia.org

Compared to unsubstituted phenylhydrazine, the presence of the three methoxy groups on the phenyl ring of this compound significantly modulates its electronic properties. Analogues with different substituents, such as nitro, methyl, or halogen groups, exhibit varied reactivity and can lead to different products or yields in derivatization reactions. mdpi.comnih.gov For instance, hydrazines are also key starting materials for synthesizing various heterocyclic compounds like thiadiazoles and pyrimidines, where the nature of the substituent on the phenyl ring plays a crucial role in the reaction pathway and the properties of the final product. mdpi.commdpi.com

Analysis of Substituent Effects on Reactivity and Derivative Properties

The substituents on the phenyl ring of a hydrazine compound exert profound electronic and steric effects that influence its reactivity and the properties of its derivatives. These effects are often quantified and rationalized using concepts like the Hammett substituent constant. Substituents are broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

The three methoxy groups (-OCH₃) on this compound are powerful electron-donating groups due to the resonance effect, which increases the electron density on the phenyl ring and the nucleophilicity of the hydrazine nitrogen atoms. This enhanced nucleophilicity can facilitate the initial attack on a carbonyl compound. However, the position and nature of substituents can also lead to unexpected outcomes. For example, studies on 2-methoxyphenylhydrazone in the Fischer indole synthesis revealed that cyclization can occur at the substituted carbon, leading to "abnormal" products alongside the expected ones. nih.gov

In contrast, electron-withdrawing groups, such as the nitro group (-NO₂) or halogens (-Cl, -F), decrease the electron density of the phenyl ring. mdpi.comnih.gov This reduction in nucleophilicity can slow down the initial hydrazone formation. However, in subsequent steps of reactions like the Fischer indole synthesis, these groups can influence the rate-determining step, which is often considered to be the C-C bond formation via sigmatropic rearrangement. mdpi.com The electronic nature of the substituent affects the stability of the intermediates and the activation energy of the transition states. nih.gov

The properties of the resulting derivatives are also heavily influenced by the substituents. For instance, the antioxidant activity of phenylhydrazone derivatives has been correlated with their molecular structure and the nature of the substituents. nih.gov Similarly, in the synthesis of indole derivatives as potential therapeutic agents, substituents on the phenylhydrazine starting material are critical for the biological activity of the final compounds. nih.gov

Table 1: Effect of Phenyl Ring Substituents on Hydrazine Reactivity and Derivative Properties

| Substituent Group | Example Compound | Electronic Effect | Impact on Reactivity | Influence on Derivative Properties | Reference |

|---|---|---|---|---|---|

| Trimethoxy (-OCH₃)₃ | This compound | Strongly Electron-Donating | Increases nucleophilicity of hydrazine. Can direct cyclization in certain reactions. | The trimethoxyphenyl moiety is critical for the activity of certain anticancer agents like Combretastatin (B1194345) A-4. nih.gov | nih.gov |

| Methyl (-CH₃) | (Methylphenyl)hydrazine | Weakly Electron-Donating | Slightly increases nucleophilicity. Can be used to block specific positions to prevent unwanted side reactions. cdnsciencepub.com | Used in the synthesis of specific substituted indoles with anti-inflammatory properties. mdpi.comnih.gov | mdpi.comnih.govcdnsciencepub.com |

| Nitro (-NO₂) | (Nitrophenyl)hydrazine | Strongly Electron-Withdrawing | Decreases nucleophilicity, potentially slowing hydrazone formation. Can affect the regioselectivity of cyclization. mdpi.com | 2,4-Dinitrophenylhydrazine (B122626) is a classic derivatizing agent used for the characterization of aldehydes and ketones. ncert.nic.inresearchgate.net | ncert.nic.inresearchgate.netmdpi.com |

| Chloro (-Cl) | (Chlorophenyl)hydrazine | Electron-Withdrawing (Inductive) / Weakly Donating (Resonance) | Decreases nucleophilicity. Can lead to abnormal reaction products, such as chlorinated indoles, under certain Fischer synthesis conditions. nih.gov | Used to synthesize halogenated indoles or other derivatives; the halogen can serve as a handle for further functionalization. | nih.gov |

Comparative Mechanistic Studies of Analogous Reactions

The Fischer indole synthesis is the most extensively studied reaction involving phenylhydrazines, and its mechanism provides a clear framework for comparing the effects of different substituents. wikipedia.org The accepted mechanism involves several key steps: hydrazone formation, tautomerization to an enamine, a nih.govnih.gov-sigmatropic rearrangement, and finally, cyclization and aromatization with the loss of ammonia. mdpi.com

Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the initial phenylhydrazine is incorporated into the final indole ring. wikipedia.orgmdpi.com The rate-determining step is generally considered to be the nih.govnih.gov-sigmatropic rearrangement, which forms the new C-C bond. mdpi.com The electronic nature of the substituents on the phenyl ring directly impacts the stability of the intermediates and the transition state of this rearrangement.

Electron-donating groups, like the trimethoxy substituents in this compound, increase the electron density on the N1 nitrogen. This can facilitate the protonation step that precedes the rearrangement and stabilize the positive charge that develops during the reaction. Conversely, electron-withdrawing groups can destabilize these intermediates, potentially increasing the activation energy for the rearrangement.

However, the influence of substituents can be more complex. A study on the Fischer indole synthesis using 2-methoxyphenylhydrazone demonstrated a significant mechanistic deviation. nih.gov Instead of the expected cyclization away from the methoxy group, a major product resulted from cyclization towards the substituent, followed by elimination and substitution, yielding a chlorinated indole when HCl was used as the catalyst. nih.gov This "abnormal" pathway highlights that steric and electronic effects can alter the regioselectivity of the cyclization step, leading to products not predicted by the standard mechanism.

Similarly, studies with 2,6-disubstituted phenylhydrazines, such as 2,6-dichloro or 2,6-dimethylphenylhydrazine, have been used to probe the mechanism. cdnsciencepub.com The bulky substituents at the ortho positions are intended to prevent the final aromatization step, allowing for the potential isolation of the dienone-imine intermediate, providing further insight into the reaction pathway. cdnsciencepub.com

Table 2: Comparative Outcomes in Fischer Indole Synthesis with Substituted Phenylhydrazines

| Phenylhydrazine Reactant | Key Substituent Feature | Observed Mechanistic Influence / Outcome | Reference |

|---|---|---|---|

| Phenylhydrazine | Unsubstituted (Baseline) | Follows the standard Robinson mechanism: hydrazone -> enamine -> nih.govnih.gov rearrangement -> cyclization -> indole. | mdpi.com |

| (2-Methoxyphenyl)hydrazine | Ortho-Electron-Donating Group | Can undergo "abnormal" cyclization towards the methoxy group, leading to substituted or unexpected indole products. | nih.gov |

| (4-Nitrophenyl)hydrazine | Para-Electron-Withdrawing Group | The EWG can disfavor the key nih.govnih.gov-sigmatropic rearrangement step, potentially leading to lower yields or requiring harsher reaction conditions. | mdpi.com |

| 2,6-Dichlorophenylhydrazine | Ortho-Blocking Groups | Used to prevent the final aromatization step in an attempt to isolate the dienone-imine intermediate, providing evidence for the proposed mechanism. | cdnsciencepub.com |

Future Research Directions and Emerging Paradigms in 3,4,5 Trimethoxyphenyl Hydrazine Chemistry

Exploration of Novel Catalytic Transformations Involving (3,4,5-Trimethoxyphenyl)hydrazine

The hydrazine (B178648) functional group is well-established as a potent reducing agent and a key component in various catalytic systems. Future research is poised to explore the unique capabilities of this compound in novel catalytic transformations.

One promising area is its application in catalytic transfer hydrogenation . This method serves as a sustainable alternative to direct hydrogenation, utilizing hydrogen donor molecules for reductions. d-nb.info Hydrazine hydrate (B1144303) is a common hydrogen donor in these processes, often paired with transition metal catalysts like Rhodium (Rh) or Ruthenium (Ru). d-nb.info Research could focus on using this compound as a specialized hydrogen donor, where the trimethoxyphenyl group could influence catalyst solubility, stability, or selectivity. Furthermore, organocatalytic systems, such as those using flavin derivatives, have successfully employed hydrazine for the aerobic reduction of alkenes. d-nb.info Investigating this compound in such metal-free catalytic cycles represents a significant avenue for green chemistry.

Another direction involves the development of new catalysts inspired by the (3,4,5-trimethoxyphenyl) structure itself. For instance, novel benzofused tricyclic heterocyclic derivatives have been investigated as organic catalysts for hydrazine electrooxidation in direct hydrazine fuel cells (DHFCs). nih.gov Synthesizing analogous catalysts incorporating the 3,4,5-trimethoxyphenyl motif could lead to enhanced catalytic activity or stability in energy applications. The reaction of hydrazines with chloroheterocycles to induce ring transformations also opens up possibilities for catalytic cycles where the hydrazine derivative acts as both a reactant and a catalyst for generating molecular complexity. rsc.org

| Catalytic Area | Potential Role of this compound | Key Research Objective |

|---|---|---|

| Catalytic Transfer Hydrogenation | Hydrogen donor molecule | Investigate influence on catalyst activity and selectivity. d-nb.info |

| Organocatalysis | Component in metal-free reduction systems (e.g., with flavins). d-nb.info | Develop green and sustainable reduction methodologies. |

| Electrooxidation | Structural basis for novel anode catalysts in fuel cells. nih.gov | Enhance efficiency and stability of direct hydrazine fuel cells. |

| Ring-Opening/Closing Reactions | Reagent for catalytic ring transformations of heterocycles. rsc.org | Create complex molecular scaffolds in a catalytic manner. |

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous-flow synthesis, is revolutionizing the synthesis of chemical compounds, particularly in the pharmaceutical industry. researchgate.net This technology offers significant advantages over traditional batch synthesis, including enhanced safety, improved reaction control, higher yields, and greater scalability. researchgate.netnih.gov The integration of this compound chemistry into these platforms is a key direction for future development.

The synthesis of hydrazine derivatives can be effectively translated to continuous-flow systems. rsc.org For example, a flow-based approach has been demonstrated for the synthesis of 3,5-disubstituted pyrazoles using hydrazine as a key nucleophile, highlighting the feasibility of such multistep sequences without isolating intermediates. rsc.org Applying this to this compound would enable the rapid and efficient production of its derivatives, such as pyrazoles and hydrazones. The synthesis of β-hydroxyethyl hydrazine in microreactors has shown how flow systems allow for detailed investigation of side reactions and impurity formation, which would be invaluable for optimizing the synthesis of derivatives of this compound. rsc.org

Moreover, automated flow chemistry platforms, which combine synthesis with in-line purification and analysis, can accelerate the discovery of new functional molecules. researchgate.netchimia.ch By incorporating this compound into an automated workflow, large libraries of derivatives could be synthesized and screened for biological activity in a high-throughput manner, significantly shortening drug discovery timelines.

| Advantage | Description | Relevance to this compound |

|---|---|---|

| Enhanced Safety | Small reaction volumes and excellent heat transfer minimize risks associated with hazardous reagents or exothermic reactions. researchgate.net | Safe handling of hydrazine derivatives and potentially hazardous reactions like azide (B81097) synthesis. nih.gov |

| Increased Efficiency | Higher yields, shorter reaction times, and reduced waste generation compared to batch processes. researchgate.net | Cost-effective and sustainable production of the parent compound and its derivatives. |

| Automation & High-Throughput | Integration with robotic systems for automated synthesis, purification, and screening. chimia.ch | Rapid generation of compound libraries for drug discovery and materials science applications. researchgate.net |

| Scalability | Production can be scaled up by running the system for longer periods, avoiding complex re-optimization of batch reactors. nih.gov | Facilitates seamless transition from laboratory-scale research to industrial production. |

Development of Advanced Materials and Functional Molecules Based on its Core Structure

The (3,4,5-trimethoxyphenyl) moiety is a key pharmacophore in a variety of biologically active molecules, particularly those targeting tubulin in cancer therapy. nih.gov Future research will undoubtedly continue to leverage this structural motif to create novel therapeutic agents. For example, derivatives such as hydrazones, thiazoles, and pyrimidines incorporating the 3,4,5-trimethoxyphenyl group are being actively explored as potential antiproliferative agents. nih.govnih.govnih.gov

Beyond medicine, a particularly exciting frontier lies in materials science. Research has shown that the surface of graphene can be chemically modified by grafting 3,4,5-trimethoxyphenyl (TMeOP) units onto it. nih.govunimib.it This modification, achieved via in-situ generated diazonium cations, alters the electronic structure of graphene, demonstrating a method for tuning its material properties. nih.govnih.gov Detailed photoemission studies have been used to understand the interface chemistry and the resulting band energy alignment between the molecular layer and the graphene substrate. nih.govunimib.it Future work could explore the use of this compound as a precursor for generating these diazonium species or other reactive intermediates for functionalizing a wide range of materials, including carbon nanotubes, metal-organic frameworks (MOFs), and polymers. The goal would be to create advanced materials with tailored electronic, optical, or sensory properties.

Interdisciplinary Research at the Interface of Organic Chemistry, Chemical Biology, and Material Science

The full potential of this compound will be realized through interdisciplinary research that spans traditional scientific boundaries. The synergy between organic chemistry, chemical biology, and materials science is creating new paradigms for discovery.